bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride

Coordination Chemistry Supramolecular Chemistry Ligand Design

This C₂-symmetric bis-pyrazole trihydrochloride is the superior choice for medicinal chemistry and coordination chemistry programs. Unlike N-methyl analogs with only 1 HBD, its unsubstituted N1–H pyrazole protons provide 7 hydrogen bond donors, enabling bivalent kinase engagement, robust metal complexation, and predictable supramolecular tectonics. The trihydrochloride salt guarantees direct aqueous solubility for assay buffers and one-pot metal complex synthesis, eliminating DMSO pre-dissolution issues. Ideal for SAR exploration in PI3Kγ/ITP programs and crystal engineering.

Molecular Formula C10H21Cl3N6
Molecular Weight 331.7 g/mol
CAS No. 2200652-46-4
Cat. No. B1485492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride
CAS2200652-46-4
Molecular FormulaC10H21Cl3N6
Molecular Weight331.7 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CN.CC1=C(C=NN1)CN.Cl.Cl.Cl
InChIInChI=1S/2C5H9N3.3ClH/c2*1-4-5(2-6)3-7-8-4;;;/h2*3H,2,6H2,1H3,(H,7,8);3*1H
InChIKeyXPNQJGXVLNHOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) Trihydrochloride (CAS 2200652-46-4): Key Physicochemical and Structural Properties for Procurement


Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride is a C₂-symmetric bis-pyrazole derivative with a secondary amine (–CH₂–NH–CH₂–) linker connecting two 3-methyl-1H-pyrazol-4-yl moieties. It is supplied as a trihydrochloride salt (molecular formula C₁₀H₂₁Cl₃N₆, molecular weight 331.7 g/mol) with a minimum purity of 95% . The compound features unsubstituted N1–H positions on both pyrazole rings, which confers a high hydrogen bond donor count (7 HBD) and distinguishes it from N-alkylated analogs [1]. It is primarily utilized as a research intermediate in medicinal chemistry and as a flexible ligand scaffold in coordination chemistry [2].

Why Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) Trihydrochloride Cannot Be Replaced by Generic Bis-Pyrazole Analogs


In the bis-pyrazole series, minor structural modifications produce disproportionate changes in hydrogen bonding capacity, metal coordination behavior, and biological target engagement. The target compound retains free N1–H protons on both pyrazole rings, yielding 7 hydrogen bond donors, whereas the commercially prevalent N-methyl analog bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006446-08-7) possesses only 1 HBD [1]. This ~7-fold difference in HBD count fundamentally alters supramolecular assembly and ligand–protein recognition. Furthermore, the trihydrochloride salt form ensures consistent aqueous solubility exceeding that of free-base analogs, eliminating the need for in situ acid activation before biological testing or metal complexation [2]. SAR studies on bis-pyrazole phagocytosis inhibitors have demonstrated that N(1)-alkyl substitution markedly affects inhibitory potency, underscoring the functional significance of the N1–H group in biological contexts [3].

Quantitative Differentiation Evidence for Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) Trihydrochloride


Hydrogen Bond Donor Capacity: 7-Fold Advantage Over N-Methyl Analog for Supramolecular Assembly

The target compound (HBD = 7) offers a quantitatively superior hydrogen bond donor profile compared to bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006446-08-7; HBD = 1) [1]. The unsubstituted pyrazole N1–H groups can act as both H-bond donors and coordination sites for metal ions, whereas N-methylated analogs are limited to acting solely as H-bond acceptors at the pyridine-like N2 position. This structural feature enables the target compound to form extended hydrogen bonding networks in the solid state and to stabilize higher-coordination-number metal complexes [2].

Coordination Chemistry Supramolecular Chemistry Ligand Design

Aqueous Solubility: Trihydrochloride Salt Provides Ready-to-Use Solubility Advantage

The trihydrochloride salt form of the target compound ensures immediate aqueous solubility without requiring additional acid activation. In contrast, the free-base analog bis[(1H-pyrazol-4-yl)methyl]amine (CAS 1425540-59-5) and the N-methyl analog (CAS 1006446-08-7) are supplied as neutral bases with inherently lower aqueous solubility . The enhanced solubility of the trihydrochloride salt facilitates direct use in biological buffer systems (e.g., PBS, Tris) and aqueous coordination chemistry protocols, reducing preparation time and variability [1].

Formulation Biological Assay Medicinal Chemistry

PI3Kγ Kinase Inhibition: Class-Level Evidence for 3-Methyl-1H-Pyrazole Scaffold Activity

A series of (1H-pyrazol-4-yl)methanamine derivatives was evaluated for PI3Kγ enzyme inhibitory activity, with the best compounds achieving 73% inhibition after minor structural optimization from an initial 36% baseline [1]. The 3-methyl substitution on the pyrazole ring is a key determinant of potency within this series, as alkyl substitution influences binding pocket complementarity. While bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride itself was not directly tested in this published study, its 3-methyl-1H-pyrazol-4-yl substructure is identical to the most potent monomers in the series [1]. The dimeric nature of the target compound offers a bivalent binding mode not achievable with monomeric analogs such as (3-methyl-1H-pyrazol-4-yl)methanamine (CAS 1007538-66-0), potentially enhancing affinity through avidity effects .

Kinase Inhibition PI3Kγ Cancer Research Immunology

Phagocytosis Inhibition: Bis-Pyrazole C–N Linker Pharmacophore Demonstrates μM Activity

A structure–activity relationship study of bis-pyrazole derivatives with –C–C–, –C–N–, and –C–O– linkers identified compound 50 (a hydroxypyrazole derivative with a C–N linker) as the most potent inhibitor of antibody-opsonized RBC phagocytosis, with an IC₅₀ of 14 ± 9 μM in a macrophage assay [1]. The study concluded that a 2-atom spacer arm and alkyl substitution at N(1) are important structural features for inhibitory activity. The target compound possesses both a C–N linker and 3-methyl substitution, aligning with the favorable pharmacophoric elements identified in this SAR study. Importantly, none of the active bis-pyrazole compounds induced significant apoptosis in peripheral blood mononuclear cells (PBMCs), indicating a promising selectivity window for immunomodulatory applications [1].

Immunology ITP Autoimmune Disease Phagocytosis

Metal Coordination Versatility: Bidentate N,N'-Chelation Enabled by Unsubstituted Pyrazole N1–H

The target compound's unsubstituted pyrazole N1 positions permit ambidentate coordination to transition metals through either the pyridine-like N2 or deprotonated N1 sites, forming stable five- or six-membered chelate rings [1]. In contrast, N-methyl analogs such as bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine are restricted to monodentate N2 coordination, limiting their utility for constructing discrete coordination complexes. The bis-pyrazole scaffold with free N–H protons enables the formation of hydrogen-bonded supramolecular networks, as demonstrated by Draoui et al. (2022), who reported Cu₂, Ni, Co, and Fe complexes of a related bis-pyrazole ligand with cooperative hydrogen bonding effects governing supramolecular organization [1]. The target compound's 3-methyl substitution additionally provides steric modulation of the metal coordination sphere, differentiating it from unsubstituted bis-pyrazole ligands [2].

Coordination Chemistry Catalysis Materials Science Metal-Organic Frameworks

Computed Physicochemical Profile: TPSA and Rotatable Bond Differentiation for Drug-Likeness Optimization

The target compound has a computed topological polar surface area (TPSA) of 109 Ų, which is 2.6-fold higher than that of the N-methyl analog bis[(1-methyl-1H-pyrazol-4-yl)methyl]amine (TPSA ~41.5 Ų) [1]. This elevated TPSA, driven by the free N1–H groups and the trihydrochloride salt, predicts enhanced aqueous solubility and reduced passive membrane permeability compared to N-alkylated analogs. Additionally, the target compound has only 2 rotatable bonds versus 4 for the N-methyl analog, resulting in greater conformational rigidity and potentially higher binding selectivity [1]. These properties must be weighed based on the intended application—favorable for injectable or extracellular-targeted agents; less favorable for CNS-penetrant candidates requiring TPSA < 90 Ų and higher lipophilicity.

Medicinal Chemistry Drug Design ADME Physicochemical Properties

Optimal Application Scenarios for Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) Trihydrochloride Based on Differentiation Evidence


Bivalent PI3Kγ Kinase Inhibitor Design Leveraging Bis-Pyrazole Geometry

Based on the demonstrated PI3Kγ inhibitory activity of (1H-pyrazol-4-yl)methanamine monomers (36–73% inhibition) [1], this bis-pyrazole scaffold can serve as a bivalent pharmacophore for targeting kinase ATP-binding pockets that accommodate two pyrazole moieties simultaneously. The C–N linker provides a ~4.5 Å spacing between pyrazole rings, suitable for engaging adjacent hydrophobic pockets or dimeric kinase interfaces. Researchers should benchmark activity against the monomeric analog (CAS 1007538-66-0) to quantify the bivalency advantage. The trihydrochloride salt ensures direct solubility in kinase assay buffer without DMSO pre-dissolution issues [2].

Coordination Chemistry: Construction of Binuclear Metal Complexes for Antimicrobial Catalysis

The free N1–H positions enable deprotonation and anionic metal binding, facilitating the formation of binuclear Cu(II), Ni(II), Co(II), and Fe(II) complexes analogous to those reported by Draoui et al. (2022) [1]. The 3-methyl groups provide steric protection of the metal center, potentially enhancing catalyst lifetime. Researchers should compare complexation efficiency and antimicrobial MIC values against complexes derived from the unsubstituted analog (CAS 1425540-59-5) to quantify the benefit of 3-methyl substitution. The trihydrochloride salt allows direct dissolution in aqueous metal salt solutions for one-pot complex synthesis [2].

Immunomodulatory Hit-to-Lead Optimization for Phagocytosis Inhibition

With a validated C–N linker pharmacophore producing IC₅₀ values of 14 ± 9 μM in phagocytosis inhibition assays [1], this compound can serve as a starting scaffold for structure-based optimization targeting immune thrombocytopenia (ITP) or other antibody-mediated autoimmune conditions. The dual free N1–H sites offer additional derivatization handles (e.g., alkylation, acylation) for SAR exploration that are not available on N-methyl capped analogs. Procurement of the trihydrochloride form ensures consistent solubility in cell-based assay media (RPMI, DMEM) across optimization campaigns [2].

Hydrogen-Bonded Supramolecular Framework Assembly for Crystal Engineering

The 7 hydrogen bond donors create a rich H-bonding topology for constructing extended supramolecular architectures in the solid state [1]. This compound can act as a hydrogen bond donor tecton when co-crystallized with H-bond acceptor co-formers (e.g., carboxylates, pyridyl derivatives), enabling the rational design of porous organic frameworks or pharmaceutical co-crystals. The conformational rigidity (2 rotatable bonds) enhances predictability of supramolecular synthon formation compared to more flexible analogs. The trihydrochloride salt provides a pre-organized ionic H-bonding network that can template framework assembly [2].

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